N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety and a pyridazinone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole core and the subsequent attachment of the pyridazinone group. One common method involves the nucleophilic substitution reaction (S_N2) of 3,4-dihydroxy-5-carbaldehyde with dibromomethane to form the benzo[d][1,3]dioxole core . The pyridazinone group can be introduced through a series of reactions, including aza-Michael addition and N-arylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and streamlined purification processes.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the aromatic ring or the pyridazinone group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Industry: The compound’s unique structural features make it a candidate for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic effects are believed to be mediated through the inhibition of key enzymes and the induction of apoptosis in cancer cells . The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole core and exhibit similar biological activities, such as cytotoxicity and antiparasitic effects.
Pyridazinone derivatives: Compounds with the pyridazinone group also show diverse biological activities, including anti-inflammatory and anticancer properties.
Uniqueness
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the combination of the benzo[d][1,3]dioxole and pyridazinone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
N-[3-(6-oxopyridazin-1-yl)propyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c19-14-3-1-7-17-18(14)8-2-6-16-15(20)11-4-5-12-13(9-11)22-10-21-12/h1,3-5,7,9H,2,6,8,10H2,(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYFNAFWOREDME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCCN3C(=O)C=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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